Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a synthetic organic compound featuring a benzothiazole core fused with a fluorinated aromatic ring, linked via a hydrazinecarbonyl bridge to a methyl benzoate moiety. This structure combines a sulfur-containing heterocycle, a fluorinated substituent, and an ester functional group, making it a candidate for pharmaceutical or materials science applications. The compound’s reactivity and properties are influenced by the electron-withdrawing fluorine atom, the hydrazinecarbonyl spacer, and the ester group’s lipophilicity .
Properties
IUPAC Name |
methyl 4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRZFNBYKZCUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound belonging to the class of hydrazone derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the benzothiazole ring followed by hydrazone formation. The structural formula is as follows:
Anticancer Properties
Benzothiazole derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with benzothiazole moieties exhibit significant antiproliferative effects against various cancer cell lines.
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Mechanism of Action:
- The anticancer activity of this compound is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that benzothiazole derivatives can activate the aryl hydrocarbon receptor (AhR), leading to increased expression of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .
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In Vitro Studies:
- In vitro studies have demonstrated that benzothiazole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, related compounds showed IC50 values ranging from 0.57 µM to 4.31 µM against these cell lines . The presence of fluorine in the structure enhances the biological activity by improving lipophilicity and binding affinity to target enzymes.
- Case Studies:
Additional Biological Activities
Apart from anticancer properties, benzothiazole derivatives have shown promise in other biological activities:
- Antimicrobial Activity: Some derivatives demonstrate significant antimicrobial properties against various pathogens, indicating their potential use in treating infectious diseases.
- Anti-inflammatory Effects: Certain compounds within this class have been reported to exert anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:
Heterocyclic Core Variations
Compounds with alternative heterocycles, such as quinoline or thiadiazole, exhibit distinct electronic and steric properties:
- Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): Replaces benzothiazole with a quinoline core. The extended π-system of quinoline enhances UV absorption (λmax ~350 nm) compared to benzothiazole (λmax ~300 nm). However, the fluorine atom’s electron-withdrawing effect similarly stabilizes both cores .
- Methyl 4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) : Features a thiadiazole ring. The absence of a fused benzene ring reduces planarity, lowering melting points (20% yield, yellow solid) relative to the target compound’s likely crystalline stability .
Substituent Effects
Fluorine, chlorine, and methoxy groups modulate solubility and reactivity:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) : Incorporates a fluorophenyl urea group. The urea moiety increases hydrogen-bonding capacity (ESI-MS m/z: 484.2 [M+H]+), whereas the target’s ester group enhances membrane permeability .
- Methyl 4-(4-(2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7): A CF3 substituent introduces greater hydrophobicity (logP ~4.5) compared to the target’s fluorine (logP ~3.2), affecting bioavailability .
Hydrazine/Hydrazone Derivatives
Hydrazine-linked compounds show varied tautomeric and coordination behaviors:
- (Z)-4-(Hydrazono(3,4,5-trimethoxyphenyl)methyl)-2-phenylthiazole (14a): Exists as a hydrazone tautomer (IR νC=N ~1600 cm⁻¹) with a Z-configuration. The target’s hydrazinecarbonyl group lacks tautomerism but shows strong carbonyl IR absorption (~1680 cm⁻¹) .
- 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide : A hydrazine-carbothioamide derivative. The thioamide group (IR νC=S ~1250 cm⁻¹) offers metal-chelating ability, unlike the target’s carbonyl .
Spectroscopic and Physical Properties
*Predicted based on analogous structures.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s hydrazinecarbonyl bridge allows for modular synthesis, akin to hydrazinecarbothioamides in , which form triazole-thiones under basic conditions .
- Bioactivity Potential: Fluorinated benzothiazoles are known for kinase inhibition, while urea-thiazole hybrids () exhibit anticancer activity (IC50 ~1–10 µM) . The target’s ester group may improve blood-brain barrier penetration compared to carboxylic acid analogs.
- Thermal Stability : Crystalline derivatives like C1–C7 () show melting points >150°C, suggesting the target compound’s stability under physiological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives of benzo[d]thiazole (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with carbonyl-containing precursors (e.g., methyl 4-carboxybenzoate derivatives) in ethanol under reflux with catalytic acetic acid . Key steps include:
- Reaction Optimization : Reflux for 4–6 hours in ethanol, followed by solvent evaporation under reduced pressure.
- Purification : Recrystallization or column chromatography to isolate the product.
- Yield : Typical yields range from 70–92% under optimized conditions, depending on substituent effects .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm the presence of hydrazinecarbonyl (C=O stretch at ~1710 cm⁻¹) and N–H stretches (3269–3171 cm⁻¹) .
- NMR : ¹H NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and methyl ester groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, S content .
Q. What preliminary biological activities have been reported for similar benzo[d]thiazole hydrazine derivatives?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are compared to standard drugs .
- Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Structural analogs with electron-withdrawing groups (e.g., -F) show enhanced activity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Derivatives with fluorophenyl groups exhibit stronger interactions (ΔG ≈ -9.4 kcal/mol) .
- ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Substituents like -OCH₃ improve bioavailability but may reduce blood-brain barrier penetration .
Q. What strategies resolve contradictory data in hydrazine-linked benzo[d]thiazole synthesis?
- Methodological Answer :
- Systematic Variation : Test substituent effects (e.g., electron-donating vs. withdrawing groups) on reaction outcomes. For instance, 4-fluorophenyl groups may suppress byproduct formation compared to unsubstituted analogs .
- Analytical Cross-Validation : Combine HPLC, LC-MS, and 2D NMR (e.g., HSQC, HMBC) to confirm product identity when unexpected byproducts arise .
Q. How do reaction conditions influence regioselectivity in hydrazinecarbonyl formation?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon, while ethanol promotes Schiff base formation .
- Catalytic Additives : Acetic acid accelerates imine formation, whereas Lewis acids (e.g., ZnCl₂) may stabilize intermediates in multi-step reactions .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
